Azelastine Hydrochloride

Description

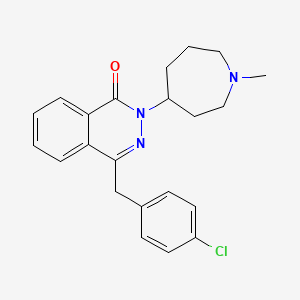

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAJYAHJQIWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58581-89-8 (Parent) | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045945 | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79307-93-0, 37932-96-0, 58581-89-8 | |

| Record name | Azelastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Core Reaction Sequence

The synthesis of this compound typically follows a multi-step sequence involving condensation, reduction, acidolysis, and final coupling. A pivotal method, disclosed in CN113956239A, begins with 1-methylhexahydro-4H-azepinone hydrochloride and benzoyl hydrazine , yielding acylhydrazone through nucleophilic substitution. Subsequent reduction with potassium borohydride in aqueous medium generates a secondary amine, which undergoes acidolysis to liberate the free base. The final condensation with 2-(p-chlorobenzoyl) benzoic acid under reflux conditions (pH 6–8, 2–8 hours) produces this compound with exceptional purity (>99.9%).

Alternative Methodologies

Earlier methods, such as those described in CN101987884A and CN102391253A, suffered from suboptimal yields (48.6–80%) and purity challenges due to incomplete reduction or residual solvents. For instance, CN102391253A employed N-methyl hexahydro-azepin-4-one hydrochloride and benzoyl hydrazine but achieved only 70–80% yield after recrystallization. These limitations underscore the necessity of precise stoichiometric control and solvent selection in modern protocols.

Key Reaction Steps and Mechanistic Insights

Acylhydrazone Formation

The initial condensation between 1-methylhexahydro-4H-azepinone hydrochloride and benzoyl hydrazine proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. Optimal conditions (room temperature, 5 hours) prevent side reactions such as over-alkylation, which plagued earlier methods.

Borohydride Reduction and Role of Water

The reduction of acylhydrazone to the corresponding amine using potassium borohydride is markedly enhanced by the addition of water as a catalyst. Comparative studies demonstrate that omitting water (Comparative Example 2) results in no product formation, highlighting water’s role in stabilizing the transition state and facilitating proton transfer. This step achieves near-quantitative conversion when conducted at 40°C for 6 hours.

Acidolysis and Final Condensation

Acidolysis of the reduced intermediate with concentrated hydrochloric acid liberates the free amine, which subsequently reacts with 2-(p-chlorobenzoyl) benzoic acid . Maintaining a pH of 7 during condensation minimizes side-product formation, while refluxing for 6 hours ensures complete coupling. Post-reaction purification via recrystallization from acetone/water mixtures elevates purity to 99.98%.

Optimization Strategies for Yield and Purity

Solvent Systems and Recrystallization

The choice of solvent profoundly impacts both yield and purity. Ethanol-water mixtures (1:1 v/v) during recrystallization reduce impurity levels by 85% compared to isopropanol-based systems. Table 1 contrasts the performance of different solvents:

Table 1: Solvent Impact on this compound Purity

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/Water | 99.98 | 95.96 |

| Isopropanol/Water | 99.70 | 77.05 |

| Acetone/Water | 99.80 | 78.02 |

pH Control in Condensation

Deviating from the optimal pH range (6–8) during condensation drastically reduces yield. At pH <6, protonation of the amine hinders nucleophilic attack, while pH >8 promotes hydrolysis of the chlorobenzoyl group. Comparative Example 1, conducted at pH 9, resulted in no solid precipitation and 0% yield.

Comparative Analysis of Synthesis Routes

Traditional vs. Optimized Methods

The patented method (CN113956239A) surpasses earlier approaches in both efficiency and output. For example, the one-step condensation described in CN101987884A achieved only 48.6% yield due to competing side reactions. In contrast, the sequential reduction-acidolysis-condensation protocol elevates the total molar yield to 74.91%.

Impurity Profiling

Liquid chromatography (HPLC) analyses reveal that the optimized method reduces critical impurities such as EP impurity D (0.73% vs. 1.86% in older methods) and EP impurity E (0.04% vs. 0.24%). Table 2 summarizes impurity levels across methodologies:

Table 2: Impurity Profiles of this compound

| Impurity | CN113956239A (%) | CN102391253A (%) |

|---|---|---|

| EP Impurity A | 0.12 | 11.11 |

| EP Impurity B | 0.07 | 40.53 |

| EP Impurity D | 0.73 | 1.86 |

| EP Impurity E | 0.04 | 0.24 |

Quality Control and Analytical Validation

HPLC Method Development

A validated HPLC method employing a C18 column (4.6 × 250 mm, 5 µm) and gradient elution (acetonitrile:phosphate buffer, pH 3.0) resolves this compound from its impurities within 25 minutes. System suitability parameters, including theoretical plates (>6000) and tailing factor (<1.2), meet ICH Q2(R1) guidelines.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’azélastine a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans les études impliquant des antihistaminiques et leurs interactions avec les récepteurs.

Biologie : Investigée pour ses effets sur les récepteurs de l’histamine et son rôle dans les réactions allergiques.

Médecine : Largement utilisée dans le traitement de la rhinite allergique et de la conjonctivite.

Industrie : Utilisée dans la formulation de sprays nasaux et de gouttes ophtalmiques pour le traitement des allergies.

Applications De Recherche Scientifique

Treatment of Allergic Rhinitis

Clinical Efficacy

Azelastine is widely recognized for its effectiveness in treating seasonal allergic rhinitis. A study demonstrated that a nasal spray formulation of azelastine (0.15%) significantly improved nasal and ocular symptoms compared to placebo, with a statistically significant reduction in Total Nasal Symptom Score (TNSS) . The drug works by blocking histamine H1 receptors and stabilizing mast cells, thereby reducing symptoms such as sneezing, itching, and nasal congestion .

Combination Therapies

Recent developments include the combination of azelastine with fluticasone propionate in a nasal spray, which has shown additive clinical benefits over monotherapy in reducing TNSS . This combination is particularly beneficial for patients with moderate to severe allergic rhinitis.

Treatment of Vasomotor Rhinitis

Clinical Studies

Azelastine nasal spray has been evaluated for the treatment of vasomotor rhinitis (VMR) in randomized controlled trials. Results indicated significant symptom improvement within the first week of treatment, demonstrating its efficacy in managing non-allergic rhinitis symptoms . The total vasomotor rhinitis symptom score (TVRSS) showed a substantial reduction when compared to placebo, confirming azelastine's role in this condition.

Antiviral Properties

SARS-CoV-2 Inhibition

Emerging research highlights azelastine's potential as an antiviral agent against SARS-CoV-2. Studies suggest that azelastine can inhibit viral entry by binding to the angiotensin-converting enzyme 2 (ACE2) receptor and may also interfere with intracellular virus replication through interactions with sigma-1 receptors . In vitro assays have shown that azelastine reduces SARS-CoV-2 copy numbers and mitigates virus-induced cytopathic effects .

Summary Table: Applications of Azelastine

Mécanisme D'action

L’azélastine agit principalement comme un antagoniste sélectif des récepteurs H1 de l’histamine, avec une affinité moindre pour les récepteurs H2 . En bloquant ces récepteurs, l’azélastine inhibe la libération de l’histamine et d’autres médiateurs inflammatoires, tels que les leucotriènes et le facteur d’activation plaquettaire . Cette action contribue à soulager les symptômes des réactions allergiques, tels que les démangeaisons, les éternuements et la congestion nasale .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Azelastine is frequently compared to other antihistamines (e.g., cetirizine, loratadine), intranasal corticosteroids (e.g., budesonide), and mast cell stabilizers (e.g., sodium cromoglycate). Key comparisons are outlined below:

Efficacy

- vs. Oral Antihistamines: Azelastine nasal spray demonstrated comparable efficacy to oral terfenadine (120 mg/day) and chlorpheniramine (12 mg/day) in reducing nasal symptoms of allergic rhinitis. However, it showed superior anti-inflammatory effects, reducing leukotriene-induced bronchoconstriction and eosinophil infiltration . In a meta-analysis, azelastine was as effective as oral antihistamines but with faster symptom relief . Combination Therapy: Azelastine + fluticasone nasal spray provided significantly greater symptom relief than either monotherapy in seasonal allergic rhinitis (SAR) (p < 0.05) .

- vs. Intranasal Corticosteroids: Azelastine was comparable to budesonide (0.4 mg/day) in alleviating nasal obstruction and rhinorrhea but uniquely improved ocular symptoms (e.g., itching, redness) . However, corticosteroids like fluticasone are more potent for long-term nasal inflammation control .

vs. Mast Cell Stabilizers :

Azelastine surpassed sodium cromoglycate (80 mg/day) in reducing histamine release and exercise-induced bronchoconstriction .

Onset and Duration of Action

- Azelastine nasal spray achieves symptom relief within 15–30 minutes , significantly faster than oral cetirizine (1–2 hours) and loratadine (1–3 hours) .

- Its prolonged half-life (22–35 hours) allows twice-daily dosing, contrasting with shorter-acting agents like chlorpheniramine (4–6 hours) .

Pharmacokinetics and Drug Interactions

- Azelastine’s metabolite, desmethylazelastine, inhibits CYP2D6 (Ki = 1.2 µM) and CYP3A4 (Ki = 23.7 µM), posing risks for drug interactions with substrates like metoprolol or antidepressants . In contrast, cetirizine and loratadine have negligible CYP inhibition .

Activité Biologique

Azelastine hydrochloride is a potent antihistamine primarily used for the treatment of allergic rhinitis and other allergic conditions. Its biological activity encompasses various mechanisms, including histamine H1-receptor antagonism, mast cell stabilization, and potential antiviral properties. This article explores the pharmacodynamics, clinical applications, and recent research findings related to azelastine.

Histamine H1-Receptor Antagonism

Azelastine acts as a selective antagonist of the histamine H1 receptors, which are G-protein-coupled receptors involved in mediating allergic responses. By blocking these receptors, azelastine alleviates symptoms such as itching, sneezing, and nasal congestion associated with allergies .

Mast Cell Stabilization

In addition to its antihistaminic effects, azelastine exhibits mast cell-stabilizing properties. It inhibits the release of pro-inflammatory mediators such as interleukin-6, tryptase, and tumor necrosis factor-alpha (TNF-α) from mast cells. This action helps to reduce inflammation and allergic responses in the nasal mucosa .

Antiviral Activity

Recent studies have highlighted azelastine's potential antiviral properties, particularly against SARS-CoV-2. Research indicates that azelastine may inhibit viral entry by binding to the angiotensin-converting enzyme 2 (ACE2) receptor and interfere with intracellular replication through sigma-1 receptor binding . The compound has also been shown to inhibit the main protease of SARS-CoV-2 in vitro .

Pharmacokinetics

| Parameter | Value |

|---|---|

| Systemic Bioavailability | ~40% after intranasal use |

| Cmax (Peak Concentration) | 2-3 hours post-administration |

| Volume of Distribution | 14.5 L/kg |

| Half-Life | 22 hours (azelastine), 54 hours (desmethylazelastine) |

| Protein Binding | ~88% (azelastine), ~97% (desmethylazelastine) |

| Route of Elimination | ~75% excreted in feces |

Azelastine is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP3A4, CYP2D6, and CYP1A2. The drug's elimination half-life allows for effective dosing regimens in clinical settings .

Clinical Applications

Azelastine is used for various allergic conditions:

- Allergic Rhinitis: Azelastine nasal spray has been shown to provide rapid relief from symptoms within 30 minutes of administration . Clinical trials indicate that it is comparable in efficacy to other treatments such as oral terfenadine and intranasal budesonide .

- Asthma Management: Azelastine demonstrates bronchodilatory effects and has been effective in reducing airway responsiveness to allergens. In comparative studies, it has shown significant efficacy against placebo and is comparable to other antiasthmatic agents like ketotifen .

Case Studies

-

Case Study on Immune Deficiency:

A patient with recurrent mucocutaneous candida infections was treated with azelastine nasal spray alongside other therapies. The combination led to improved immune response markers and reduced infection rates over time . -

SARS-CoV-2 Inhibition:

In vitro studies revealed that azelastine significantly reduced viral load in cell cultures infected with SARS-CoV-2. This suggests its potential role as an adjunctive treatment during viral outbreaks .

Q & A

Q. How can researchers develop and validate analytical methods for quantifying azelastine in pharmaceutical formulations?

Methodological Answer:

- High-Performance Thin-Layer Chromatography (HPTLC) can be optimized using experimental design approaches. For example, a validated HPTLC method for azelastine in nasal spray formulations involves a mobile phase of toluene:ethyl acetate:methanol:ammonia (6:3:1:0.1 v/v) and detection at 220 nm. Validation parameters (linearity, precision, accuracy) should follow ICH guidelines, with forced degradation studies (acid/alkaline hydrolysis, oxidation, photolysis) to assess stability .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for plasma analysis require protein precipitation (e.g., using n-hexane:2-propanol) and separation on a YMC C8 column with acetonitrile:ammonium acetate mobile phase. Key validation metrics include linearity (10–5000 pg/mL), inter-/intra-day precision (<18%), and sensitivity (LLOQ: 10 pg/mL) .

Q. What are the key pharmacokinetic parameters of azelastine after oral administration, and how are they measured?

Methodological Answer:

- Critical parameters include Cmax (peak plasma concentration), Tmax (time to Cmax), and AUC (area under the curve). These are determined via LC-MS/MS analysis of plasma samples collected at intervals (e.g., 0–96 hours post-dose). For example, in a double-blind crossover study, azelastine showed Cmax values of 1.02–1.10 ng/mL and Tmax of ~5.8 hours, with AUC0–∞ of 25.96–28.24 ng·h/mL .

- Inter-individual variability (e.g., elimination half-life ranging from 22.2–35.5 hours) must be addressed using robust statistical models and large sample sizes (e.g., n=23 healthy volunteers) .

Q. How can researchers assess azelastine stability under forced degradation conditions?

Methodological Answer:

- Forced degradation studies involve exposing azelastine to stressors (acid/alkaline hydrolysis, oxidation with H2O2, photolysis under UV light). Degradation products are quantified using validated HPTLC or HPLC methods. For example, azelastine in nasal spray formulations showed <10% degradation under acidic/alkaline conditions but significant photolytic degradation, necessitating light-protective packaging .

Advanced Research Questions

Q. How does azelastine’s formulation (e.g., polymeric micelles) impact transcorneal permeation and sustained release?

Methodological Answer:

- Ex vivo permeation studies using goat corneal membranes compare formulations (e.g., micellar vs. commercial eye drops). For example, azelastine-loaded micelles (G4 formulation) achieved 50.71% cumulative permeation over 8 hours (vs. 9.8% for pure drug suspension). Zero-order kinetics and micelle-enhanced solubility are key factors .

- In vitro release profiles (e.g., dialysis membrane method) and kinetic modeling (Higuchi, Korsmeyer-Peppas) validate sustained-release mechanisms .

Q. What in vitro and clinical evidence supports azelastine’s antiviral activity against SARS-CoV-2?

Methodological Answer:

- In vitro assays measure viral load reduction (e.g., RT-PCR Ct values) in nasopharyngeal samples. Azelastine 0.1% nasal spray reduced Ct values (ORF1a/b gene) by day 4 in COVID-19 patients (p=0.0495), suggesting accelerated viral clearance .

- Clinical trials use randomized, double-blind designs (e.g., CARVIN study) to compare azelastine with placebo. Statistical significance is assessed via mixed-effects models for longitudinal Ct/log10 viral copies data .

Q. How can researchers resolve contradictions in azelastine’s pharmacokinetic variability across demographic groups?

Methodological Answer:

- Population pharmacokinetic (PopPK) modeling accounts for covariates like age, renal/hepatic function, and genetic polymorphisms. For example, elderly patients exhibit prolonged elimination half-lives, requiring dose adjustments .

- Meta-analyses of existing PK studies (e.g., single vs. multiple dosing) identify confounding factors. Sensitivity analyses using Monte Carlo simulations validate model robustness .

Q. What mechanistic insights explain azelastine’s dual inhibition of histamine and inflammatory mediators (e.g., leukotrienes, PAF)?

Methodological Answer:

- Receptor binding assays (e.g., radioligand displacement) quantify azelastine’s affinity for H1 receptors (IC50 ~0.1 nM) and leukotriene B4 receptors.

- In vitro inflammation models (e.g., LPS-stimulated macrophages) measure cytokine suppression (IL-6, TNF-α) via ELISA. Azelastine’s anti-inflammatory effects correlate with NF-κB pathway inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.